2-Amino-3-cyanopyridine (CAS: 24517-64-4) is a highly versatile bifunctional building block characterized by an electron-deficient pyridine ring substituted with adjacent amino and cyano groups. In industrial and medicinal chemistry procurement, it is primarily sourced as the foundational precursor for synthesizing pyrido[2,3-d]pyrimidines and 1,8-naphthyridines. The strategic ortho-positioning of a nucleophilic amine and an electrophilic nitrile allows for highly efficient, one-pot multicomponent cyclization reactions (MCRs) [1]. Its specific electronic profile, driven by the pyridine nitrogen, ensures rapid condensation with reagents like formamide or urea, establishing it as a critical raw material for developing kinase inhibitors, antimicrobial agents, and advanced agrochemicals where specific aqueous solubility and pKa profiles are required.
Substituting 2-amino-3-cyanopyridine with simpler analogs like 2-aminopyridine or 3-cyanopyridine results in immediate synthetic failure when targeting fused pyrimidines, as both lack the requisite dual functionality for ring closure [1]. Furthermore, attempting to substitute it with its benzene analog, anthranilonitrile, fundamentally alters both the reaction kinetics and the final product class. Anthranilonitrile yields quinazolines, which possess significantly different electron densities, hydrogen-bonding capacities, and lipophilicities compared to pyrido[2,3-d]pyrimidines [2]. The pyridine nitrogen in 2-amino-3-cyanopyridine lowers the electron density of the aromatic ring, increasing the electrophilicity of the nitrile carbon and facilitating faster nucleophilic attack during cyclization. Consequently, buyers targeting specific aza-heterocycle pharmacophores with optimized aqueous solubility cannot rely on carbocyclic or mono-functionalized substitutes.
The primary procurement value of 2-amino-3-cyanopyridine lies in its ability to undergo direct intermolecular cyclization with formamide to yield pyrido[2,3-d]pyrimidines. Studies demonstrate that condensation of 2-amino-3-cyanopyridine derivatives with formamide achieves 71–81% yields of the target fused bicyclic systems [1]. In contrast, 2-aminopyridine completely fails to form this bicyclic structure (0% yield) because it lacks the essential electrophilic nitrile carbon required to complete the pyrimidine ring.
| Evidence Dimension | Yield of pyrido[2,3-d]pyrimidine via formamide cyclization |
| Target Compound Data | 71–81% yield |
| Comparator Or Baseline | 2-Aminopyridine (0% yield, structurally incapable) |
| Quantified Difference | Absolute requirement for the nitrile group to enable pyrimidine ring closure. |
| Conditions | Intermolecular cyclization with formamide under standard condensation conditions. |
Buyers must procure the exact bifunctional cyano-amine to synthesize fused pyrido-pyrimidines in a single step, as mono-functional pyridines cannot undergo the required ring closure.
When selecting a precursor for drug discovery, the choice between 2-amino-3-cyanopyridine and its benzene analog, anthranilonitrile, dictates the physicochemical properties of the final drug candidate. Scaffold hopping studies comparing pyrido[2,3-d]pyrimidines (derived from 2-amino-3-cyanopyridine) against quinazolines (derived from anthranilonitrile) demonstrate that the pyridine-fused systems exhibit measurably higher aqueous solubility [1]. For matched pairs of tubulin inhibitors, the pyrido[2,3-d]pyrimidine derivative achieved an aqueous solubility of 10.9 μg/mL at pH 7.4, compared to 8.28 μg/mL for the corresponding quinazoline, while maintaining a similar log P value.
| Evidence Dimension | Aqueous solubility of the downstream fused heterocycle at pH 7.4 |
| Target Compound Data | 10.9 μg/mL (Pyrido[2,3-d]pyrimidine derivative) |
| Comparator Or Baseline | Anthranilonitrile-derived quinazoline (8.28 μg/mL) |
| Quantified Difference | 31.6% improvement in aqueous solubility for the matched pair. |
| Conditions | Measurement of matched tubulin inhibitor scaffolds at pH 7.4. |
Procuring 2-amino-3-cyanopyridine instead of anthranilonitrile yields downstream compounds with higher aqueous solubility, a critical factor for oral bioavailability in pharmaceutical development.
The presence of the pyridine nitrogen in 2-amino-3-cyanopyridine significantly alters its reactivity profile compared to anthranilonitrile. The electron-withdrawing nature of the pyridine ring decreases the electron density on the nitrile carbon, making it more susceptible to nucleophilic attack by reagents such as amidines, ureas, or formamide[1]. This enhanced electrophilicity facilitates milder reaction conditions and faster cyclization kinetics during the synthesis of complex aza-heterocycles, reducing the need for harsh forcing conditions often required for the more electron-rich anthranilonitrile.
| Evidence Dimension | Electrophilicity of the nitrile carbon during cyclization |
| Target Compound Data | High electrophilicity due to electron-withdrawing pyridine nitrogen |
| Comparator Or Baseline | Anthranilonitrile (Lower electrophilicity due to electron-rich benzene ring) |
| Quantified Difference | Faster nucleophilic addition and milder cyclization conditions for the pyridine derivative. |
| Conditions | Multicomponent cyclization reactions (MCRs) forming fused pyrimidines. |
For industrial scale-up, the higher reactivity of the pyridine-fused nitrile translates to lower energy requirements and higher throughput in multicomponent syntheses.
2-Amino-3-cyanopyridine is the correct starting material for generating pyrido[2,3-d]pyrimidine libraries, which are heavily utilized in oncology as potent inhibitors of dihydrofolate reductase (DHFR) and various kinases [1]. Its bifunctional nature allows for the direct assembly of the required pharmacophore.
This compound is procured specifically to replace quinazoline cores (derived from anthranilonitrile) in existing drug candidates [2]. This substitution is utilized to improve aqueous solubility and alter hydrogen-bonding interactions within target binding sites without drastically changing the molecular topology.
Due to its high electrophilicity, 2-amino-3-cyanopyridine is highly compatible with green chemistry applications and solvent-free MCRs (e.g., using microwave irradiation or nanocatalysts) to rapidly assemble complex heterocyclic scaffolds for agrochemical and pharmaceutical screening [3].
Corrosive;Acute Toxic;Irritant